molecular formula C11H13BrOZn B14874864 4-(4-Penten-1-oxy)phenylZinc bromide

4-(4-Penten-1-oxy)phenylZinc bromide

Cat. No.: B14874864
M. Wt: 306.5 g/mol
InChI Key: GLOYFWPFUHOIFH-UHFFFAOYSA-M
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Description

4-(4-PENTEN-1-OXY)PHENYLZINC BROMIDE, 0.25 M in tetrahydrofuran (THF) is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is a solution of this compound in THF, a common solvent for organometallic reagents due to its ability to stabilize reactive intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-PENTEN-1-OXY)PHENYLZINC BROMIDE typically involves the reaction of 4-(4-PENTEN-1-OXY)PHENYL bromide with zinc in the presence of a suitable catalyst. The reaction is carried out in THF to ensure the solubility of the reactants and the stability of the product. The general reaction can be represented as follows:

4-(4-PENTEN-1-OXY)PHENYL bromide+Zn4-(4-PENTEN-1-OXY)PHENYLZINC BROMIDE\text{4-(4-PENTEN-1-OXY)PHENYL bromide} + \text{Zn} \rightarrow \text{this compound} 4-(4-PENTEN-1-OXY)PHENYL bromide+Zn→4-(4-PENTEN-1-OXY)PHENYLZINC BROMIDE

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process may include additional steps such as purification and concentration to achieve the desired 0.25 M solution in THF.

Chemical Reactions Analysis

Types of Reactions

4-(4-PENTEN-1-OXY)PHENYLZINC BROMIDE undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the phenylzinc moiety acts as a nucleophile.

    Coupling Reactions: It is commonly used in cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.

Common Reagents and Conditions

    Reagents: Common reagents used with this compound include organic halides, palladium catalysts, and bases.

    Conditions: These reactions are typically carried out under inert atmosphere conditions (e.g., nitrogen or argon) to prevent oxidation and moisture sensitivity.

Major Products

The major products formed from reactions involving this compound are often complex organic molecules with applications in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

4-(4-PENTEN-1-OXY)PHENYLZINC BROMIDE is used in various scientific research applications, including:

    Organic Synthesis: It is a valuable reagent for constructing complex organic molecules through cross-coupling reactions.

    Medicinal Chemistry: Researchers use it to synthesize potential drug candidates by forming carbon-carbon bonds.

    Materials Science: It is employed in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism by which 4-(4-PENTEN-1-OXY)PHENYLZINC BROMIDE exerts its effects involves the transfer of the phenyl group from zinc to a target molecule. This process is facilitated by the presence of a catalyst, typically palladium, which activates the organic halide and promotes the formation of the carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used.

Comparison with Similar Compounds

Similar Compounds

  • Phenylzinc bromide
  • 4-(4-DIMETHYLAMINOPHENYL)PHENYLZINC BROMIDE
  • 3-FLUORO-4-[(4-MORPHOLINO)METHYL]PHENYLZINC BROMIDE

Uniqueness

4-(4-PENTEN-1-OXY)PHENYLZINC BROMIDE is unique due to the presence of the penten-1-oxy group, which provides additional reactivity and versatility in organic synthesis. This distinguishes it from other phenylzinc bromide derivatives, which may lack this functional group and thus have different reactivity profiles.

Properties

Molecular Formula

C11H13BrOZn

Molecular Weight

306.5 g/mol

IUPAC Name

bromozinc(1+);pent-4-enoxybenzene

InChI

InChI=1S/C11H13O.BrH.Zn/c1-2-3-7-10-12-11-8-5-4-6-9-11;;/h2,5-6,8-9H,1,3,7,10H2;1H;/q-1;;+2/p-1

InChI Key

GLOYFWPFUHOIFH-UHFFFAOYSA-M

Canonical SMILES

C=CCCCOC1=CC=[C-]C=C1.[Zn+]Br

Origin of Product

United States

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